molecular formula C8H10N2O B13109928 7-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazin-5-ol

7-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazin-5-ol

Cat. No.: B13109928
M. Wt: 150.18 g/mol
InChI Key: MDPRASWPWIUQIQ-UHFFFAOYSA-N
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Description

7-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazin-5-ol: is a heterocyclic compound characterized by a fused ring structure containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazin-5-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-diaminopyridine with cyclopentanone in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product.

Reaction Conditions:

    Temperature: 80-100°C

    Catalyst: Acidic catalyst such as hydrochloric acid or sulfuric acid

    Solvent: Ethanol or methanol

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters and improves yield and purity. The use of automated systems allows for precise control of temperature, pressure, and reaction time, leading to efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced analogs.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Sodium borohydride in ethanol

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups

    Reduction: Reduced analogs with hydrogen addition

    Substitution: Substituted products with new functional groups replacing existing ones

Scientific Research Applications

Chemistry

In chemistry, 7-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazin-5-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

Biologically, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for developing new therapeutic agents.

Medicine

In medicine, derivatives of this compound are being explored for their antimicrobial and anticancer properties. Research has shown that these derivatives can inhibit the growth of certain bacteria and cancer cells.

Industry

Industrially, the compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its versatility makes it valuable in the production of various chemical products.

Mechanism of Action

The mechanism of action of 7-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazin-5-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Dihydro-5H-cyclopenta[b]pyrazin-5-ol
  • 5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine
  • 6,7-Dihydro-5-methyl-5H-cyclopentapyrazine

Uniqueness

7-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazin-5-ol is unique due to its specific methylation pattern and hydroxyl group, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and interaction profiles, making it valuable for specific applications in research and industry.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

7-methyl-6,7-dihydro-5H-cyclopenta[b]pyrazin-5-ol

InChI

InChI=1S/C8H10N2O/c1-5-4-6(11)8-7(5)9-2-3-10-8/h2-3,5-6,11H,4H2,1H3

InChI Key

MDPRASWPWIUQIQ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C2=NC=CN=C12)O

Origin of Product

United States

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